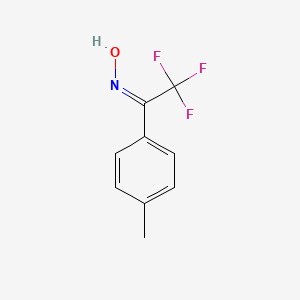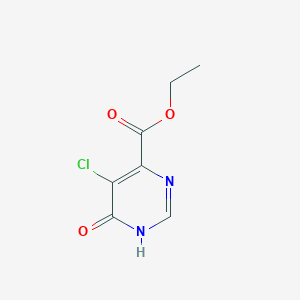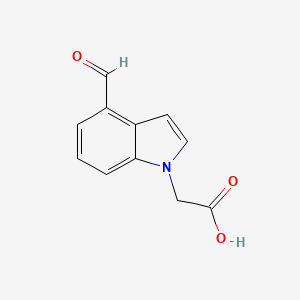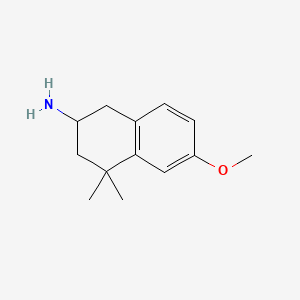
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17NO It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 6th position and a dimethyl substitution at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxy-1-tetralone.
Reduction: The ketone group of 6-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process, using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the dimethyl substitution.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methoxy group.
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with an isoquinoline core.
Uniqueness
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the combination of its methoxy and dimethyl substitutions, which confer specific chemical and physical properties. These modifications can influence its reactivity, binding affinity, and overall functionality in various applications.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-10(14)6-9-4-5-11(15-3)7-12(9)13/h4-5,7,10H,6,8,14H2,1-3H3 |
InChI-Schlüssel |
FPGPWXUEGNYITB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2=C1C=C(C=C2)OC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



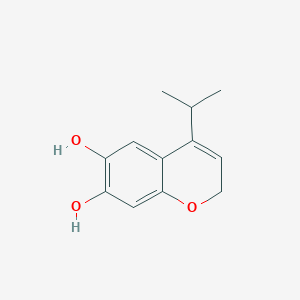
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)

